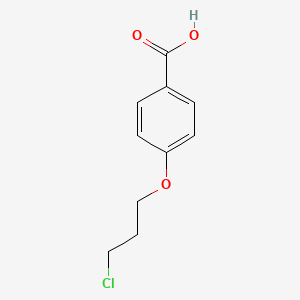

4-(3-chloropropoxy)benzoic Acid

Description

4-(3-Chloropropoxy)benzoic acid is a benzoic acid derivative featuring a 3-chloropropoxy substituent at the para position of the aromatic ring. This compound is primarily utilized as a pharmaceutical intermediate, notably in the synthesis of precursors to dronedarone, a class III antiarrhythmic drug . Its synthesis typically involves nucleophilic substitution between methyl 4-hydroxybenzoate derivatives and 1-bromo-3-chloropropane, followed by hydrolysis to yield the free carboxylic acid . The presence of the chloropropoxy group introduces steric bulk and moderate electron-withdrawing effects, influencing its reactivity and physicochemical properties. Crystallographic studies reveal that intermolecular C–H⋯O hydrogen bonding contributes to its solid-state stability .

Properties

Molecular Formula |

C10H11ClO3 |

|---|---|

Molecular Weight |

214.64 g/mol |

IUPAC Name |

4-(3-chloropropoxy)benzoic acid |

InChI |

InChI=1S/C10H11ClO3/c11-6-1-7-14-9-4-2-8(3-5-9)10(12)13/h2-5H,1,6-7H2,(H,12,13) |

InChI Key |

KSMVTYHRIQLEHS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Chloro-4-propoxybenzoic Acid (CAS 76327-32-7)

- Structure : Features a chlorine atom at position 3 and a propoxy group at position 4 on the benzene ring.

- Key Differences : Unlike 4-(3-chloropropoxy)benzoic acid, the chlorine here is directly attached to the aromatic ring rather than the propoxy chain. This positional difference reduces steric hindrance near the carboxylic acid group but enhances the electron-withdrawing effect on the ring.

- Properties : Molecular formula C₁₀H₁₁ClO₃ (vs. C₁₀H₁₁ClO₄ for 4-(3-chloropropoxy)benzoic acid). The absence of an oxygen atom in the propoxy chain lowers its polarity .

3-Chloro-5-methoxy-4-propoxybenzoic Acid (CAS 723245-47-4)

4-[[(3-Chloropropoxy)carbonyl]amino]benzoic Acid Methyl Ester (CAS 1031927-07-7)

- Structure : Incorporates a carbamate linkage between the chloropropoxy chain and the benzoate ester.

- Key Differences: The carbonylamino group enhances hydrogen-bonding capacity and molecular weight (C₁₂H₁₄ClNO₄, 271.7 g/mol), increasing hydrophilicity compared to the parent acid .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.